![molecular formula C11H14N2O B111081 N-phenylpyrrolidine-1-carboxamide CAS No. 5626-53-9](/img/structure/B111081.png)
N-phenylpyrrolidine-1-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-phenylpyrrolidine-1-carboxamide has been carried out using [3+3]-cycloaddition reaction of 2-azidoacrylic acid derivatives with pyrrolphenylketone . The pyrrolidine ring, which is one of the important heterocyclic compounds containing five-membered nitrogen atoms, is the core structure of numerous biologically and pharmacologically active molecules .
Molecular Structure Analysis
The molecular structure of N-phenylpyrrolidine-1-carboxamide is characterized by a pyrrolidine ring attached to a phenyl group and a carboxamide group . The molecular weight of the compound is 190.24 g/mol . The InChI string representation of the molecule is InChI=1S/C11H14N2O/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14)
.
Physical And Chemical Properties Analysis
N-phenylpyrrolidine-1-carboxamide is a powder at room temperature . It has a molecular weight of 190.24 g/mol . The compound has a topological polar surface area of 32.3 Ų . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 190.110613074 g/mol .
Scientific Research Applications
Inhibition of NLRP3 Inflammasome
N-phenylpyrrolidine-1-carboxamide: analogs have been identified as potent inhibitors of the NLRP3 inflammasome . This application is particularly relevant in the context of neuroinflammation, which is implicated in the progression of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. The inhibition of NLRP3 inflammasome activation is considered an effective therapeutic strategy for these conditions.
Neuroprotective Agent
Due to its role in modulating neuroinflammation, N-phenylpyrrolidine-1-carboxamide may serve as a neuroprotective agent. By inhibiting the production of proinflammatory cytokines like IL-1β, it could potentially reduce neuronal cell death and injuries associated with various neurodegenerative diseases .
Scaffold in Medicinal Chemistry
The pyrrolidine ring, a core structure in N-phenylpyrrolidine-1-carboxamide , is a versatile scaffold in drug discovery. It is widely used by medicinal chemists to create compounds for the treatment of human diseases due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules .
Structural Diversity in Drug Design
The saturated nature of the pyrrolidine ring allows for a greater chance of generating structural diversity in drug design. This diversity is crucial for the development of new compounds with varying biological profiles, which can lead to the discovery of novel therapeutics .
Modulation of Physicochemical Properties
Incorporating the pyrrolidine ring into drug molecules can modify their physicochemical parameters. This modification is essential for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates .
Enantioselective Binding
The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is a critical factor in drug efficacy .
Anti-inflammatory Applications
Compounds derived from N-phenylpyrrolidine-1-carboxamide may have anti-inflammatory applications. By targeting specific inflammatory pathways, these compounds could be used to treat conditions characterized by excessive inflammation .
Pharmacological Probes
The development of N-phenylpyrrolidine-1-carboxamide analogs as pharmacological probes can aid in the study of complex biological systems. These probes can help elucidate the roles of various biochemical pathways in health and disease .
Safety and Hazards
N-phenylpyrrolidine-1-carboxamide is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound is also known to cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that alkaloids from natural origin, which n-phenylpyrrolidine-1-carboxamide is a part of, can be potential targets in the management of inflammation and oxidative stress-related diseases .
Mode of Action
In general, the mode of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect . This usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .
Biochemical Pathways
It’s worth noting that the regulation of metabolic pathways is a complex process, and any compound interacting with these pathways can have significant effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .
properties
IUPAC Name |
N-phenylpyrrolidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBKXPQLQPBJJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355112 | |
Record name | N-phenyl-1-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylpyrrolidine-1-carboxamide | |
CAS RN |
5626-53-9 | |
Record name | N-phenyl-1-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylpyrrolidine-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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